![molecular formula C10H13Cl2N2S+ B11725024 2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride](/img/structure/B11725024.png)
2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 3-chlorophenylmethyl group attached to a sulfanyl group, which is further connected to a dihydroimidazolium ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride typically involves the following steps:
Formation of the 3-chlorophenylmethyl sulfanyl intermediate: This step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form the 3-chlorophenylmethyl sulfanyl intermediate.
Cyclization to form the imidazolium ring: The intermediate is then reacted with ethylenediamine under acidic conditions to form the dihydroimidazolium ring.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the dihydroimidazolium compound to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced to form the corresponding imidazoline derivative.
Substitution: The 3-chlorophenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted imidazolium compounds.
科学研究应用
2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole moiety.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride involves:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it may interact with DNA or proteins, affecting cellular processes.
相似化合物的比较
Similar Compounds
- **2-{[(3-chlorophenyl)methyl]sulfanyl}-1H-imidazole
- **2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- **2-{[(3-chlorophenyl)methyl]sulfanyl}-1H-imidazol-3-ium bromide
Uniqueness
2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride is unique due to its specific structural features, such as the presence of the 3-chlorophenylmethyl group and the sulfanyl linkage. These features contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds.
属性
分子式 |
C10H13Cl2N2S+ |
|---|---|
分子量 |
264.19 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazol-3-ium;hydrochloride |
InChI |
InChI=1S/C10H11ClN2S.ClH/c11-9-3-1-2-8(6-9)7-14-10-12-4-5-13-10;/h1-3,6H,4-5,7H2,(H,12,13);1H/p+1 |
InChI 键 |
IRJQVPJVGUVLRQ-UHFFFAOYSA-O |
规范 SMILES |
C1C[NH+]=C(N1)SCC2=CC(=CC=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B11724941.png)
![2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B11724942.png)

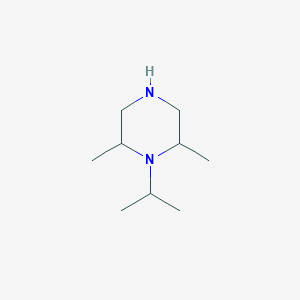
![(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11724955.png)

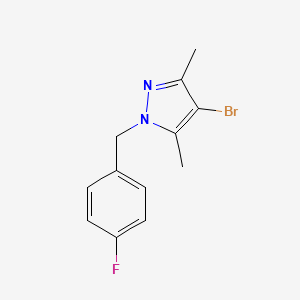
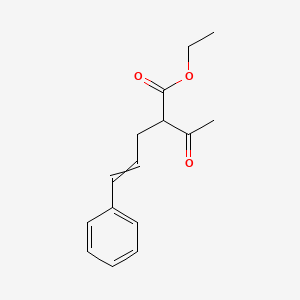
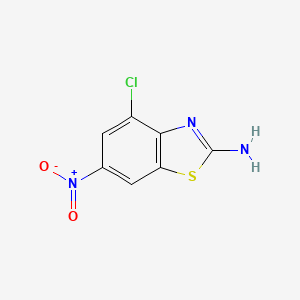

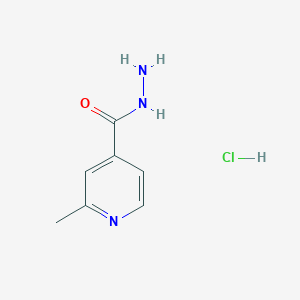
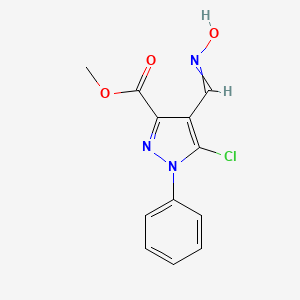
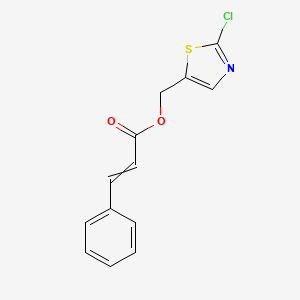
![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine](/img/structure/B11725025.png)
